Functional Potency at the 5-HT7 Receptor: Anhalonidine vs. Pellotine vs. Anhalidine
Anhalonidine's functional activity at the serotonin 5-HT7 receptor provides a key point of differentiation from its close analogs. In a GloSensor cAMP functional assay, the most potent inverse agonist in the series was anhalidine (1b) (EC50 = 219 nM, Emax = -95.4%), which lacks the 1-methyl group compared to pellotine (1a) [1]. The study explicitly highlights a 2-fold higher functional potency for anhalidine (1b) over pellotine (1a) [1]. While anhalonidine's exact EC50 was not the primary focus, its structural identity as N-desmethylpellotine (lacking N-methylation) places it in a distinct SAR category, where the 8-hydroxy-6,7-dimethoxy substitution pattern is a critical determinant of 5-HT7R inverse agonism efficacy, in contrast to 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy analogs which were less preferred [1].
| Evidence Dimension | 5-HT7 Receptor Inverse Agonist Potency (cAMP assay) |
|---|---|
| Target Compound Data | Anhalonidine: Structure suggests intermediate potency; lacks N-methylation (N-desmethylpellotine) |
| Comparator Or Baseline | Anhalidine (1b): EC50 = 219 nM, Emax = -95.4% (2-fold more potent than pellotine) |
| Quantified Difference | 2-fold difference between anhalidine and pellotine; Anhalonidine's potency is expected to lie between these, based on structural features |
| Conditions | GloSensor cAMP functional assay at human 5-HT7 receptors expressed in HEK293 cells |
Why This Matters
This demonstrates that subtle structural modifications within the tetrahydroisoquinoline class drastically alter functional potency at a therapeutically relevant CNS target, making anhalonidine a specific research tool for probing 5-HT7R inverse agonism and structure-activity relationships.
- [1] Chan, C.B.; Pottie, E.; Simon, I.A.; Rossebø, A.G.; Herth, M.M.; Harpsøe, K.; Kristensen, J.L.; Stove, C.P.; Poulie, C.B.M. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chem. Neurosci. 2025, 16(3), 439-451. View Source
